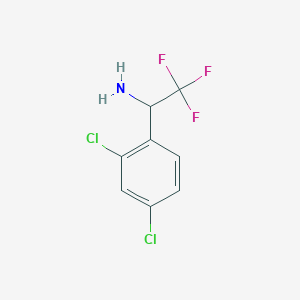
1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is a chemical compound with significant interest in various scientific fields It is characterized by the presence of dichloro and trifluoro groups attached to an ethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures. The process may also involve purification steps like recrystallization to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures efficient production with minimal impurities. The scalability of the synthesis process makes it feasible for large-scale applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or alkoxylated derivatives
Applications De Recherche Scientifique
1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting normal metabolic pathways. The compound’s trifluoroethylamine moiety plays a crucial role in enhancing its binding affinity and specificity towards target enzymes.
Comparaison Avec Des Composés Similaires
1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanol: Shares structural similarities but differs in the presence of an imidazole ring.
2,4-Dichlorophenoxyacetic acid: Another dichlorophenyl derivative with distinct applications in herbicides.
Uniqueness: 1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine stands out due to its trifluoroethylamine group, which imparts unique chemical properties and enhances its potential as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H6Cl2F3N |
|---|---|
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6Cl2F3N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2 |
Clé InChI |
BDTSRIPCRUDYHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



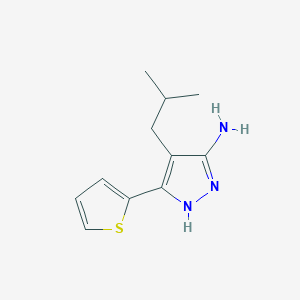

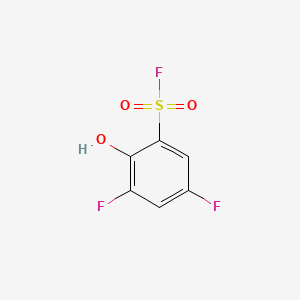
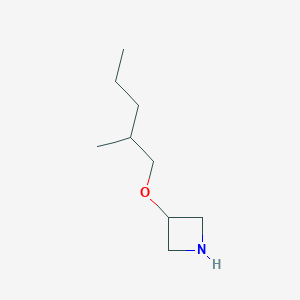
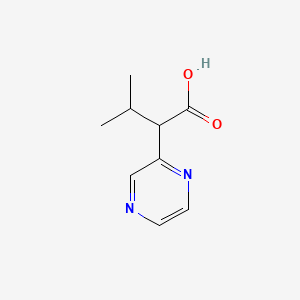
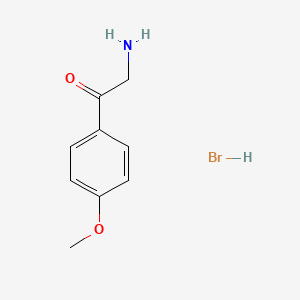
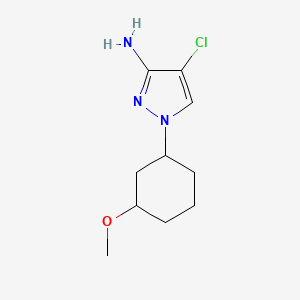


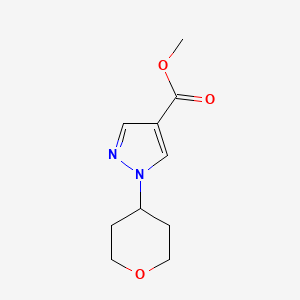
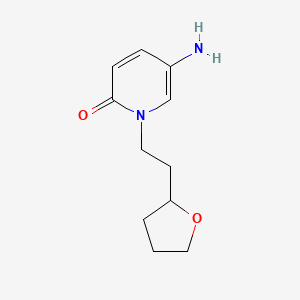
![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)

